molecular formula C12H24O6 B608005 Hydroxy-PEG3-CH2CO2tBu CAS No. 518044-31-0

Hydroxy-PEG3-CH2CO2tBu

Cat. No. B608005
CAS RN: 518044-31-0
M. Wt: 264.32
InChI Key: YZXRUQCLSBHYHG-UHFFFAOYSA-N
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Description

Hydroxy-PEG3-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

Hydroxy-PEG3-CH2CO2tBu has a molecular weight of 264.3 g/mol and a molecular formula of C12H24O6 . It contains a total of 41 bonds; 17 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 3 ethers (aliphatic) .


Chemical Reactions Analysis

The hydroxyl group in Hydroxy-PEG3-CH2CO2tBu enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Hydroxy-PEG3-CH2CO2tBu has a molecular weight of 264.3 g/mol and a molecular formula of C12H24O6 . It is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group .

Scientific Research Applications

Proteomics Research

Hydroxy-PEG3-CH2CO2tBu is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in a complex mixture.

PEGylation

Hydroxy-PEG3-CH2CO2tBu is a PEG linker . PEGylation is the process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents.

Increasing Solubility

The hydrophilic PEG spacer in Hydroxy-PEG3-CH2CO2tBu increases solubility in aqueous media . This makes it useful in a variety of biological and chemical applications where solubility can be a challenge.

Bioconjugation

The hydroxyl group in Hydroxy-PEG3-CH2CO2tBu enables further derivatization or replacement with other reactive functional groups . This makes it useful in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.

Deprotection Chemistry

The t-butyl protected carboxyl group in Hydroxy-PEG3-CH2CO2tBu can be deprotected under acidic conditions . This feature can be exploited in deprotection chemistry, a process often used in the synthesis of many types of organic compounds.

Mechanism of Action

While specific information about the mechanism of action of Hydroxy-PEG3-CH2CO2tBu is not available, it’s known that the hydrophilic PEG spacer increases solubility in aqueous media .

properties

IUPAC Name

tert-butyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXRUQCLSBHYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG3-CH2CO2tBu

CAS RN

518044-31-0
Record name Hydroxy-PEG3-t-butyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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